molecular formula C9H3Cl4F3N2 B14219306 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole CAS No. 827042-55-7

4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole

Katalognummer: B14219306
CAS-Nummer: 827042-55-7
Molekulargewicht: 337.9 g/mol
InChI-Schlüssel: TYQNMPPIPZHEJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of chlorine, trichloromethyl, and trifluoromethyl groups attached to a benzimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with trichloromethyl and trifluoromethyl reagents under specific conditions to form the desired benzimidazole derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-2-(trifluoromethyl)phenylboronic acid

Uniqueness

4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trichloromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

827042-55-7

Molekularformel

C9H3Cl4F3N2

Molekulargewicht

337.9 g/mol

IUPAC-Name

4-chloro-2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3Cl4F3N2/c10-4-1-3(9(14,15)16)2-5-6(4)18-7(17-5)8(11,12)13/h1-2H,(H,17,18)

InChI-Schlüssel

TYQNMPPIPZHEJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1NC(=N2)C(Cl)(Cl)Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.